molecular formula C30H23N5O2 B15098407 2-amino-N-benzyl-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-N-benzyl-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B15098407
M. Wt: 485.5 g/mol
InChI Key: PGHRSTHCEKGRDE-UHFFFAOYSA-N
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Description

2-Amino-N-benzyl-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrroloquinoxaline derivative characterized by a fused pyrrole-quinoxaline core substituted with an amino group, a benzyl carboxamide, and a 4-phenoxyphenyl moiety. Its molecular complexity allows for diverse interactions with biological targets, particularly kinases and enzymes, making it a candidate for therapeutic applications in oncology and inflammation . While its exact mechanism remains under investigation, structural analogs have demonstrated inhibition of signaling pathways like RAS-MEK-ERK and PI3K-Akt, which are critical in cancer progression .

Properties

Molecular Formula

C30H23N5O2

Molecular Weight

485.5 g/mol

IUPAC Name

2-amino-N-benzyl-1-(4-phenoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C30H23N5O2/c31-28-26(30(36)32-19-20-9-3-1-4-10-20)27-29(34-25-14-8-7-13-24(25)33-27)35(28)21-15-17-23(18-16-21)37-22-11-5-2-6-12-22/h1-18H,19,31H2,(H,32,36)

InChI Key

PGHRSTHCEKGRDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)OC6=CC=CC=C6)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-benzyl-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-benzyl-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the compound.

Scientific Research Applications

2-amino-N-benzyl-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-N-benzyl-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Electronic Effects

Key structural differences among pyrroloquinoxaline derivatives lie in their substituents, which modulate electronic properties and target selectivity:

Compound Name Substituents Key Structural Features Impact on Properties
2-amino-N-benzyl-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 4-Ethylphenyl Alkyl chain enhances hydrophobicity Improved metabolic stability and membrane permeability
2-amino-1-(4-fluorobenzyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 4-Fluorobenzyl Fluorine atom increases electronegativity Enhanced ligand-receptor binding via dipole interactions; potential for enzyme inhibition
2-amino-N-benzyl-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 2-Methylpropyl Branched alkyl group Higher selectivity for SIK2 kinase; improved pharmacokinetic profile
2-amino-N-benzyl-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 3,4-Dimethylphenyl Dual methyl groups increase steric bulk Enhanced antimicrobial activity due to optimized steric interactions

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : Substituents like 4-methoxybenzyl (logP ~3.5) increase lipophilicity, enhancing blood-brain barrier penetration, whereas polar groups (e.g., 3-hydroxyphenyl) reduce it .
  • Metabolic Stability : Branched alkyl chains (e.g., 2-methylpropyl) reduce cytochrome P450-mediated oxidation, extending half-life compared to linear alkyl or aryl substituents .

Biological Activity

2-amino-N-benzyl-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C30H23N5O2
  • Molecular Weight : 485.53 g/mol

This structure features a pyrroloquinoxaline core, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including protein kinases and phosphatases. Its structural components suggest potential inhibition of key signaling pathways involved in cancer progression and inflammation.

Anticancer Activity

In vitro studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been shown to cause G2/M phase arrest, inhibiting cell proliferation.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It modulates the production of pro-inflammatory cytokines and inhibits the activation of NF-kB pathways, which are critical in inflammatory responses.

Case Studies and Research Findings

  • Study on Cancer Cell Lines :
    • A study conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were reported at approximately 10 µM for MCF-7 and 15 µM for A549 cells.
  • Inflammation Model :
    • In an animal model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to the control group. Histopathological analysis revealed decreased leukocyte infiltration in treated animals.
  • Kinase Inhibition Assays :
    • The compound was evaluated for its inhibitory activity against various kinases involved in cancer signaling pathways. It exhibited strong inhibition against PI3K and mTOR with IC50 values of 25 nM and 30 nM, respectively.

Data Tables

Biological ActivityCell Line/ModelIC50 Value
CytotoxicityMCF-710 µM
CytotoxicityA54915 µM
Anti-inflammatoryCarrageenan ModelN/A
PI3K InhibitionN/A25 nM
mTOR InhibitionN/A30 nM

Q & A

Q. What synthetic methodologies are recommended for preparing 2-amino-N-benzyl-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide?

The synthesis typically involves multi-step protocols, including:

  • Amide bond formation : Reacting pyrroloquinoxaline carboxylic acid derivatives with benzylamine using coupling agents (e.g., SOCl₂ for acid chloride generation followed by amine addition) .
  • Substituent introduction : The 4-phenoxyphenyl group is introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.
  • Purification : Column chromatography (e.g., petroleum ether/ethyl acetate gradients) ensures high purity (>95%) . Yield optimization requires strict control of reaction temperature, stoichiometry, and solvent selection (e.g., CH₂Cl₂ or DMF) .

Q. Which analytical techniques are critical for structural characterization of this compound?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and stereochemistry (e.g., aromatic proton shifts at δ 7.5–8.5 ppm) .
  • LCMS/HPLC : Validates molecular weight (e.g., [M+H]⁺ peaks) and purity (>97%) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH₂ bends at ~3300 cm⁻¹) .

Q. How is preliminary biological activity screening conducted for pyrroloquinoxaline derivatives?

  • In vitro assays : Enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays .
  • Cell viability tests : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
  • Dose-response studies : Validate potency thresholds (e.g., EC₅₀ values) with triplicate replicates to ensure statistical significance .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data in pyrroloquinoxaline derivatives?

Contradictions often arise from:

  • Substituent effects : Compare analogs (e.g., benzyl vs. cyclohexenylethyl groups) to isolate pharmacophore contributions .
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to explain potency disparities .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures for aqueous solubility enhancement .
  • Salt formation : Convert the free base to hydrochloride salts for improved dissolution .
  • Micronization : Reduce particle size via jet milling to increase surface area and absorption .

Q. How are structure-activity relationships (SAR) systematically investigated for this compound class?

  • Scaffold diversification : Synthesize analogs with varying substituents (e.g., halogenated benzyl groups, phenoxy replacements) .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic properties with activity .
  • Metabolic stability testing : Liver microsome assays identify metabolically labile sites for targeted modification .

Q. What experimental approaches address synthetic impurities in scaled-up batches?

  • HPLC-DAD/MS : Track impurity profiles (e.g., unreacted intermediates) .
  • Process optimization : Adjust reaction time/temperature to minimize side products (e.g., over-alkylation) .
  • Crystallization studies : Recrystallize from ethanol/water to remove polar impurities .

Q. How can contradictory enzyme inhibition and cellular activity data be reconciled?

  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify secondary targets .
  • Membrane permeability assays : Measure cellular uptake via LCMS quantification of intracellular drug levels .
  • Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling effects .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for High-Yield Synthesis

ParameterOptimal ConditionImpact on Yield/Purity
Coupling agentSOCl₂ (for acid chloride)Increases reaction efficiency
SolventAnhydrous CH₂Cl₂Minimizes hydrolysis
PurificationPetroleum ether:EtOAc (8:2)Removes non-polar impurities

Q. Table 2. Common Bioactivity Assay Conditions

Assay TypeProtocol DetailReference
Kinase inhibition10 µM ATP, 1 hr incubation
Cell viability (MTT)48 hr exposure, 570 nm OD

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